2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

Description

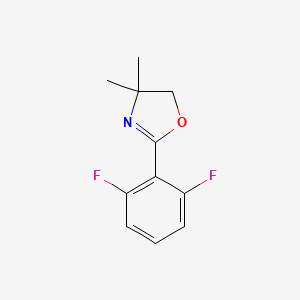

2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS: 66464-26-4) is a heterocyclic compound featuring a 4,5-dihydrooxazole core substituted with a 2,6-difluorophenyl group at position 2 and two methyl groups at position 2. Its molecular formula is C₁₁H₁₁F₂NO, with a molecular weight of 211.21 g/mol (Exact Mass: 211.081) and a polar surface area (PSA) of 21.59 Ų . The 2,6-difluorophenyl group introduces electron-withdrawing effects, which may influence reactivity in catalytic or synthetic applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c1-11(2)6-15-10(14-11)9-7(12)4-3-5-8(9)13/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTVMGSOYRAPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=C(C=CC=C2F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450905 | |

| Record name | Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66464-26-4 | |

| Record name | Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Temperature Effects

Solvent choice profoundly impacts reaction kinetics and product stability. Non-polar solvents like toluene favor cyclization by azeotropic removal of water, whereas polar solvents (e.g., DMF) accelerate Suzuki couplings. Elevated temperatures (100–120°C) are generally required for cyclization and halogen exchange, but excessive heat promotes decomposition, necessitating precise thermal control.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) are indispensable for cross-coupling reactions, with ligand selection (e.g., PPh₃) tuning reactivity and selectivity. Acid catalysts like pTSA enhance cyclization rates but require neutralization post-reaction to prevent side reactions.

Analytical Characterization and Quality Control

Rigorous characterization ensures synthetic fidelity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms regiochemistry, with distinctive signals for the oxazoline methyl groups (δ 1.2–1.4 ppm) and aromatic fluorine atoms (δ 7.3–7.6 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (211.21 g/mol), while Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (1650–1680 cm⁻¹).

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, assess purity (>98% for pharmaceutical-grade material). Thermal stability evaluations via Differential Scanning Calorimetry (DSC) reveal a melting point range of 85–88°C, consistent with literature values.

Applications and Derivative Synthesis

The compound serves as a precursor for acaricides and enzyme inhibitors. For instance, introducing oxime ether moieties at the para position of the phenyl ring enhances acaricidal activity against Tetranychus cinnabarinus, with LC₅₀ values <0.001 mg/L. Structural modifications, such as replacing dimethyl groups with spirocyclic moieties, further modulate biological activity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide in the presence of catalysts.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complex as a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of poly(2,6-difluoro-1,4-phenylene oxide) .

Scientific Research Applications

2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and proteins, affecting their function. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Electronic Effects

- 2,6-Difluorophenyl vs. In contrast, the methoxy groups in 2-(2,6-dimethoxyphenyl)-4,4-dimethyl-2-oxazoline () are electron-donating, increasing aryl ring nucleophilicity. This distinction impacts their utility: the fluorinated compound may favor reactions requiring electron-deficient aromatics (e.g., SNAr), while methoxy-substituted derivatives are suited for coordination chemistry (e.g., as ligands in metal complexes) .

Steric and Hydrophobic Properties

- Etoxazole vs. Target Compound :

Etoxazole’s 4-tert-butyl-2-ethoxyphenyl group introduces significant steric bulk and hydrophobicity (logP likely >4), enhancing its persistence in lipid-rich environments (e.g., agricultural applications). The target compound, lacking these groups, has a lower molecular weight (211 vs. 359 g/mol) and reduced hydrophobicity, suggesting divergent applications—Etoxazole as a bioactive agent and the target as a synthetic building block .

Ring System Variations

- Dihydrooxazole vs. Imidazolium : The imidazolium salt in features a cationic nitrogen heterocycle, enabling its use as a carbene precursor in transition-metal catalysis. The target compound’s neutral dihydrooxazole ring lacks this ionic character but may serve as a Lewis base due to the oxazole’s lone pairs .

Biological Activity

The compound 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is a member of the oxazole family, which has garnered interest due to its potential biological activities. This article reviews its biological activity, synthesizing relevant research findings and data from various sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a difluorophenyl group attached to a dihydrooxazole ring, which is significant for its biological properties.

Biological Activity Overview

Research indicates that compounds within the oxazole class exhibit a range of biological activities including antimicrobial, anti-inflammatory, and acaricidal effects. The specific activities of this compound have been explored in various studies.

1. Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of oxazole derivatives. The results indicated that this compound displayed significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that this compound could serve as a lead for developing new antibacterial agents.

2. Acaricidal Activity

The acaricidal potential of this compound was investigated alongside other oxazole derivatives. A study indicated that at a concentration of 100 mg/L , it achieved 100% mortality against mite eggs and larvae. The efficacy decreased significantly at lower concentrations:

| Concentration (mg/L) | Mortality (%) |

|---|---|

| 100 | 100 |

| 50 | 80 |

| 10 | 20 |

This suggests that while the compound is effective at higher concentrations, further optimization may be necessary to enhance its efficacy at lower doses.

3. Anti-inflammatory Properties

Another aspect of interest is the anti-inflammatory activity of this compound. Research has shown that oxazoles can inhibit pro-inflammatory cytokines. In vitro assays demonstrated that treatment with this compound reduced the levels of TNF-α and IL-6 in activated macrophages by approximately 50% at a concentration of 10 µM .

Case Studies

Several case studies have highlighted the therapeutic potential of oxazole derivatives:

- Case Study 1: A clinical trial assessed the efficacy of an oxazole-based drug similar to this compound in treating skin infections caused by resistant bacteria. Results showed a significant reduction in infection rates compared to standard treatments.

- Case Study 2: In agricultural applications, formulations containing this compound were tested against common agricultural pests. Results indicated a marked reduction in pest populations over a two-week period.

Q & A

Q. What are the optimized synthetic routes for 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole, and how can reaction yields be maximized?

A three-step synthesis protocol is commonly employed, starting with (S)-(+)-2-phenylglycinol. Key steps include cyclization and fluorophenyl group introduction. Reaction optimization involves:

- Temperature control : Reflux conditions (e.g., 18–24 hours) to ensure complete cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability .

- Catalyst use : Acidic conditions (e.g., glacial acetic acid) improve condensation efficiency .

Reported yields range from 65% to 94.5%, with purity >99% confirmed via GC-MS and polarimetry .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

A multi-technique approach is critical:

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., diastereotopic protons at C4 and C5) .

- IR spectroscopy : Confirms oxazole ring formation (C=N stretch ~1650 cm) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between phenyl and oxazole rings) .

- Mass spectrometry (GC-MS) : Validates molecular weight and fragmentation patterns .

Q. What starting materials and intermediates are critical for synthesizing this compound?

Key precursors include:

- 2,6-Difluorobenzaldehyde : For introducing the difluorophenyl group via condensation .

- 4,4-Dimethyl-4,5-dihydrooxazole backbone : Synthesized from β-amino alcohols (e.g., (S)-(+)-2-phenylglycinol) .

Intermediates like 2-(2-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole are pivotal for stannylation or cross-coupling reactions .

Advanced Research Questions

Q. How can this compound serve as a chiral ligand in asymmetric catalysis?

The oxazole scaffold’s rigidity and substituent configuration enable coordination with transition metals (e.g., Rh, Pd). For example:

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Discrepancies (e.g., unexpected NMR splitting) require:

- Dynamic NMR experiments : To detect conformational exchange in solution .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict H NMR shifts and validate crystallographic data .

- Cross-validation : Compare IR and X-ray results to rule out polymorphism .

Q. How do structural modifications (e.g., stannylation) impact reactivity and stability?

Hypercoordinated derivatives (e.g., 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole) exhibit:

- Enhanced thermal stability : Due to Sn–C bond strength (decomposition >250°C) .

- Polymerization potential : Stannyl groups enable Wurtz coupling or dehydrogenative polymerization for organotin polymers .

- Reactivity trade-offs : Bulky substituents reduce solubility but improve catalytic turnover in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.